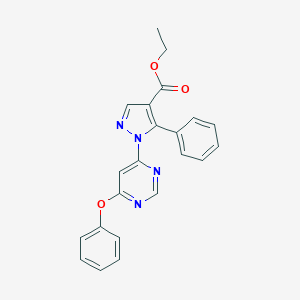![molecular formula C16H17FN4S B287263 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287263.png)
6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising properties in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins involved in disease progression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential therapeutic applications in the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions that can be pursued in the study of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. This can help in the development of more targeted therapies for various diseases. Another potential direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies can be conducted to optimize the synthesis method of this compound and improve its yield.
Métodos De Síntesis
The synthesis of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of cyclohexanone, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid. The reaction occurs in two steps, with the formation of 4-(4-fluorobenzylidene) thiosemicarbazide in the first step, followed by cyclization to form the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Parkinson's disease.
Propiedades
Nombre del producto |
6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H17FN4S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
6-cyclohexyl-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H17FN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Clave InChI |
ZYZCHTKMCNOMKQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canónico |
C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287197.png)
![6-Propyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287199.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287200.png)
![6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287201.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287202.png)
![6-Propyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287203.png)